2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

Catalog No.
S12459434
CAS No.
617696-91-0
M.F
C20H16N2O3S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benz...

CAS Number

617696-91-0

Product Name

2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate

IUPAC Name

[2,6-dimethyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H16N2O3S/c1-11-8-14(9-12(2)18(11)25-13(3)23)10-17-19(24)22-16-7-5-4-6-15(16)21-20(22)26-17/h4-10H,1-3H3/b17-10-

InChI Key

OWCYIPWHVMLBKK-YVLHZVERSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Isomeric SMILES

CC1=CC(=CC(=C1OC(=O)C)C)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

2,6-Dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound characterized by its unique structural features, including a thiazolo[3,2-a]benzimidazole moiety. This compound is known for its potential biological activities and is classified under the category of thiazole derivatives. Its structure includes a dimethyl-substituted phenyl ring and an acetate functional group, which contribute to its chemical reactivity and biological properties. The compound's systematic name reflects its intricate chemical architecture, which is essential for understanding its interactions and applications in various fields.

The compound can undergo several chemical transformations due to the presence of reactive functional groups. Key reactions include:

  • Oxidation: The thiazolo[3,2-a]benzimidazole moiety can be oxidized to form various derivatives, which may enhance its biological activity .
  • Condensation Reactions: The ylidene group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures .
  • Nucleophilic Substitution: The acetate group may be involved in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that compounds similar to 2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate exhibit a range of biological activities. These include:

  • Anticancer Properties: Many thiazolo[3,2-a]benzimidazole derivatives have shown promising anticancer effects in vitro and in vivo studies.
  • Antimicrobial Activity: The compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition: Certain derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications .

The synthesis of 2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate typically involves multi-step synthetic routes. Common methods include:

  • Formation of Thiazolo[3,2-a]benzimidazole: This can be achieved through cyclization reactions involving appropriate precursors like 2-mercaptobenzimidazole and α-haloketones.
  • Acetylation: The final product is often obtained by acetylating the phenolic hydroxyl group using acetic anhydride or acetyl chloride under basic conditions.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

The unique structure of 2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate lends itself to various applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound in drug discovery for cancer and infectious diseases.
  • Research Tool: It serves as a valuable tool in biochemical research for studying enzyme mechanisms and cellular processes.
  • Agricultural Chemistry: Potential applications in agrochemicals are being investigated due to its antimicrobial properties.

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. Techniques such as:

  • Molecular Docking: Computational methods are used to predict how the compound interacts with specific proteins involved in disease processes.
  • In Vitro Assays: Laboratory experiments assess the efficacy of the compound against various cell lines to evaluate its potential therapeutic effects.

These studies are crucial for understanding the mechanism of action and guiding further modifications to enhance efficacy.

Several compounds share structural similarities with 2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate. Notable examples include:

Compound NameStructural FeaturesBiological Activity
4-(Dimethylamino)phenyl thiazoleThiazole ring with amine substitutionAnticancer
5-MethylthiazoleMethylated thiazole derivativeAntimicrobial
6-Methoxybenzo[d]thiazoleMethoxy-substituted benzo-thiazoleAntifungal

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Exact Mass

364.08816355 g/mol

Monoisotopic Mass

364.08816355 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

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